molecular formula C10H5F5O2 B14582841 3-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid CAS No. 61587-28-8

3-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid

Cat. No.: B14582841
CAS No.: 61587-28-8
M. Wt: 252.14 g/mol
InChI Key: XGHOEFSSLDKACJ-UHFFFAOYSA-N
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Description

3-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid is a fluorinated organic compound with the molecular formula C10H5F5O2 This compound is characterized by the presence of a benzoic acid moiety substituted with a pentafluoropropenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane to produce 1,1,3,3,3-pentafluoropropene, which can then be reacted with a benzoic acid derivative under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale dehydrofluorination processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.

    Substitution: The fluorine atoms in the pentafluoropropenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.

    Biology: Fluorinated compounds are often used in biological studies due to their ability to interact with biological molecules in unique ways. This compound may be used in the design of fluorinated drugs or probes.

    Medicine: The introduction of fluorine atoms into drug molecules can enhance their metabolic stability and bioavailability. This compound may serve as a precursor in the synthesis of fluorinated pharmaceuticals.

    Industry: Fluorinated compounds are widely used in industrial applications, including the production of specialty chemicals, polymers, and surfactants.

Mechanism of Action

The mechanism of action of 3-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity, binding affinity, and interaction with molecular targets. The exact molecular targets and pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a benzoic acid moiety and a pentafluoropropenyl group. This combination imparts unique reactivity and properties, making it valuable in various scientific and industrial applications.

Properties

CAS No.

61587-28-8

Molecular Formula

C10H5F5O2

Molecular Weight

252.14 g/mol

IUPAC Name

3-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)benzoic acid

InChI

InChI=1S/C10H5F5O2/c11-8(12)7(10(13,14)15)5-2-1-3-6(4-5)9(16)17/h1-4H,(H,16,17)

InChI Key

XGHOEFSSLDKACJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=C(F)F)C(F)(F)F

Origin of Product

United States

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